C-(4-Phenylfuran-3-yl)methylamine
Description
C-(4-Phenylfuran-3-yl)methylamine is a methylamine derivative featuring a furan ring substituted with a phenyl group at the 4-position. The compound combines aromatic (phenyl) and heterocyclic (furan) moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-phenylfuran-3-yl)methanamine |
InChI |
InChI=1S/C11H11NO/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |
InChI Key |
NJVHPGBIEMUJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Reactivity
Methylamine Derivatives
Methylamine derivatives, such as benzenemethanamine (benzylamine), share the primary amine group but lack the furan ring. For example:
- Reactivity with Proteins : Methylamine reacts with glutamic acid residues in proteins to form γ-glutamylmethylamide, a reaction critical in complement protein C-3 and α2-macroglobulin . The furan and phenyl substituents in C-(4-Phenylfuran-3-yl)methylamine may hinder or redirect this reactivity due to steric effects.
Heterocyclic Amines
- 3-Chloro-N-phenyl-phthalimide : This compound () shares a phenyl-substituted heterocycle but differs in its imide functional groups and chlorine substituent. The phthalimide structure enables polymerization, whereas this compound’s amine group may favor interactions with biological targets .
Physicochemical Properties
Solubility
Experimental data for methylamine and benzenemethanamine () provide a baseline for comparison:
The reduced solubility of this compound compared to simpler amines is attributed to increased hydrophobicity from the aromatic substituents.
Electron Scattering Properties
Methylamine and methanol show similar electron scattering cross-sections (). The furan ring in this compound may introduce resonance effects, altering its electron distribution compared to linear amines .
Ligand-Receptor Interactions
Methylamine derivatives are studied for their roles in thermoTRP channel modulation (). The phenyl-furan group in this compound could enhance selectivity for specific receptor subclasses by providing π-π stacking or hydrogen-bonding interactions .
Protein Fragmentation
Methylamine inhibits denaturation-dependent fragmentation of complement C-3 by modifying glutamic acid residues . The bulkier structure of this compound might reduce its efficacy in such reactions due to steric hindrance.
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